1-benzyl-2,5-dimethylpiperazine, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,5-dimethylpiperazine is a chemical compound that exists as a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. This compound is part of the piperazine family, which is known for its diverse applications in medicinal chemistry and drug development .
Preparation Methods
The synthesis of 1-benzyl-2,5-dimethylpiperazine typically involves the reaction of benzyl chloride with 2,5-dimethylpiperazine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The mixture of diastereomers is then separated using chromatographic techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or distillation to ensure the desired quality of the final product .
Chemical Reactions Analysis
1-Benzyl-2,5-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-Benzyl-2,5-dimethylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Mechanism of Action
The mechanism of action of 1-benzyl-2,5-dimethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Benzyl-2,5-dimethylpiperazine can be compared to other piperazine derivatives, such as:
2,5-Diketopiperazine: Known for its biological activities and use as a chiral auxiliary in asymmetric synthesis.
1-Benzylpiperazine: Commonly studied for its stimulant properties and potential therapeutic applications.
2,5-Dimethylpiperazine: Used as a building block in organic synthesis and for its potential biological activities.
The uniqueness of 1-benzyl-2,5-dimethylpiperazine lies in its specific substitution pattern and the resulting mixture of diastereomers, which can exhibit different physical and chemical properties compared to its analogs .
Properties
CAS No. |
29906-55-6 |
---|---|
Molecular Formula |
C13H20N2 |
Molecular Weight |
204.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.